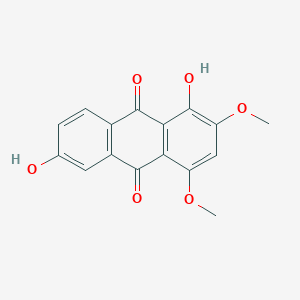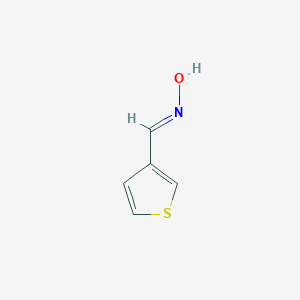
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, also known as 2,4-Disulfamyl-5-trifluoromethylaniline, is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a carbonic anhydrase inhibitor , 2,4-Disulfamyl-5-trifluoromethylaniline binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological processes that rely on the activity of carbonic anhydrase.
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs. By inhibiting carbonic anhydrase, 2,4-Disulfamyl-5-trifluoromethylaniline can disrupt these processes, leading to a variety of downstream effects .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase by 2,4-Disulfamyl-5-trifluoromethylaniline can lead to a decrease in the production of bicarbonate ions and protons, disrupting pH balance and fluid regulation. This can have various molecular and cellular effects, depending on the specific tissues and organs affected .
Action Environment
The action, efficacy, and stability of 2,4-Disulfamyl-5-trifluoromethylaniline can be influenced by various environmental factors. For example, the pH of the local environment can affect the compound’s ability to inhibit carbonic anhydrase. Additionally, factors such as temperature, ionic strength, and the presence of other molecules can also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide interacts with enzymes such as carbonic anhydrase . It inhibits the activity of this enzyme, which is responsible for catalyzing the conversion of carbon dioxide to bicarbonate and protons . This interaction is crucial in many biochemical reactions, particularly in maintaining acid-base balance in the body .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of carbonic anhydrase . This can influence cell function by altering intracellular pH, which can impact various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the enzyme carbonic anhydrase, inhibiting its activity . This inhibition can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 241-246 °C , suggesting that it is stable under normal laboratory conditions .
Metabolic Pathways
It is known that the compound is a metabolite of hydroflumethiazide, a diuretic .
Vorbereitungsmethoden
The synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide involves several steps:
Starting Material: The process begins with trichlorotoluene.
Fluorination: Trichlorotoluene reacts with antimony trifluoride to form trifluorotoluene.
Nitration: The trifluorotoluene is then nitrated using a mixed acid to produce nitrotrifluorotoluene.
Reduction: The nitro group is reduced to an amino group.
Chlorosulfonation: The compound undergoes chlorosulfonation.
Amination: Finally, the chlorosulfonated product is aminated to yield this compound.
Analyse Chemischer Reaktionen
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, particularly the sulfonamide groups.
Substitution: It can undergo substitution reactions, especially at the amino group and the trifluoromethyl group.
Common Reagents and Conditions: Typical reagents include reducing agents like hydrogen in the presence of a catalyst, and oxidizing agents such as potassium permanganate. The reactions often occur under controlled temperatures and pressures.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide can be compared with similar compounds such as:
5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide: Shares a similar structure but differs in the position of the amino group.
Bendroflumethiazide Impurity A: Another related compound used in pharmaceutical applications.
2,4-Disulfamyl-5-trifluoromethylaniline: Similar in structure and used for similar applications.
The uniqueness of this compound lies in its specific inhibitory action on carbonic anhydrase and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVABEGPNKGLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215710 | |
| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-62-6 | |
| Record name | 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 654-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBN90877RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DTA?
A: DTA exhibits inhibitory effects on both cyclic AMP phosphodiesterase and carbonic anhydrase. [] While its exact mechanism on phosphodiesterase requires further investigation, DTA binds to carbonic anhydrase, potentially impacting enzymatic activity. []
Q2: How does the structure of DTA relate to its activity?
A: While specific structure-activity relationship (SAR) studies are not detailed in the provided research, the presence of sulfonamide groups in DTA's structure suggests potential for antibacterial and antifungal activity, as observed with similar sulfonamide-derived chromones. [] Further research is needed to elucidate the impact of specific structural modifications on DTA's potency and selectivity.
Q3: How is DTA quantified in pharmaceutical formulations?
A: A high-pressure liquid chromatography (HPLC) method has been developed to quantify DTA in hydroflumethiazide formulations. [] This method, employing a bonded pellicular packing and an internal standard, enables accurate determination of DTA concentration. []
Q4: What is the significance of DTA binding to erythrocyte carbonic anhydrase?
A: DTA demonstrates a higher binding affinity to erythrocyte carbonic anhydrase compared to its parent compound, hydroflumethiazide (HFT). [] This preferential binding of DTA may influence its distribution and pharmacokinetic profile within the body. []
Q5: What are the potential applications of DTA beyond its association with hydroflumethiazide?
A: Given its structural similarity to other sulfonamide-derived compounds, DTA might possess antibacterial and antifungal properties. [] Further investigation into its spectrum of activity and potential therapeutic applications in these areas is warranted.
Q6: What are the limitations of the existing research on DTA?
A6: The provided research primarily focuses on DTA's quantification and interaction with specific enzymes. Further studies are needed to fully understand its toxicological profile, long-term effects, and potential for broader therapeutic applications. Investigations into its environmental impact and degradation pathways are also lacking.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)





